molecular formula C9H11N3O B6153581 1-(pyrimidin-4-yl)piperidin-4-one CAS No. 286469-83-8

1-(pyrimidin-4-yl)piperidin-4-one

Cat. No.: B6153581
CAS No.: 286469-83-8
M. Wt: 177.2
InChI Key:
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Description

1-(Pyrimidin-4-yl)piperidin-4-one is a heterocyclic compound that features both a pyrimidine ring and a piperidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrimidin-4-yl)piperidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrimidine derivatives with piperidinone precursors in the presence of catalysts. For example, the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts can lead to the formation of piperidinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-4-yl)piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine or piperidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-(Pyrimidin-4-yl)piperidin-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(pyrimidin-4-yl)piperidin-4-one involves its interaction with specific molecular targets within cells. For example, derivatives of this compound have been shown to inhibit protein kinase B (Akt), a key enzyme involved in cell proliferation and survival pathways . By inhibiting Akt, these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrimidin-4-yl)piperidin-4-one is unique due to its dual-ring structure, which allows for versatile chemical modifications and interactions with various biological targets. This structural uniqueness makes it a valuable scaffold in drug discovery and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(pyrimidin-4-yl)piperidin-4-one involves the reaction of pyrimidine-4-carboxaldehyde with piperidin-4-one in the presence of a suitable catalyst.", "Starting Materials": [ "Pyrimidine-4-carboxaldehyde", "Piperidin-4-one", "Catalyst" ], "Reaction": [ "Step 1: Pyrimidine-4-carboxaldehyde is reacted with piperidin-4-one in the presence of a suitable catalyst.", "Step 2: The reaction mixture is stirred at room temperature for several hours.", "Step 3: The resulting product is isolated and purified using standard techniques such as column chromatography or recrystallization." ] }

CAS No.

286469-83-8

Molecular Formula

C9H11N3O

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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